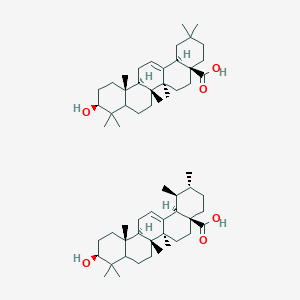
Urcin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urcin, also known as this compound, is a useful research compound. Its molecular formula is C60H96O6 and its molecular weight is 913.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Properties
Urcin exhibits a range of pharmacological properties that make it a candidate for therapeutic applications. Research has demonstrated its efficacy in various biological activities:
- Anticancer Activity : this compound has been studied for its potential to inhibit cancer cell proliferation. A study involving 19 compounds from the sea urchin Diadema savignyi showed promising results against colorectal cancer cell lines (HCT116) through molecular docking and in vitro assays . The compound's ability to interact with specific receptors, such as importin-11, indicates its potential as a targeted therapy.
- Antimicrobial Effects : Sea urchin extracts, including this compound, have demonstrated antibacterial and antifungal properties. These compounds can be effective against various pathogens, making them valuable in developing new antimicrobial agents .
- Anti-inflammatory and Hepatoprotective Effects : this compound has been linked to anti-inflammatory responses and protection against liver damage. Studies have indicated that compounds derived from sea urchins can modulate inflammatory pathways and protect against hepatotoxicity .
Biomedical Research Applications
This compound is not only significant in pharmacology but also plays a crucial role in biomedical research:
- Genetic Studies : Recent advancements have led to the creation of genetically modified sea urchins with fully mapped genomes. These organisms serve as models for studying human disease genes, providing insights into developmental biology and the effects of environmental pollutants on health . this compound's role in these studies enhances our understanding of cellular mechanisms relevant to human diseases.
- Tissue Engineering : this compound-derived collagen is being explored for its applications in skin regeneration. Collagen-based scaffolds offer promising alternatives to traditional skin grafts, facilitating wound healing and tissue repair .
Comprehensive Data Table
The following table summarizes the key applications of this compound based on current research findings:
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer properties of this compound derivatives through molecular docking techniques. The findings revealed that certain compounds exhibited strong binding affinities to the importin-11 receptor, suggesting their potential as therapeutic agents against colorectal cancer .
Case Study 2: Antimicrobial Properties
Research conducted on various sea urchin species highlighted their antimicrobial capabilities. Extracts containing this compound were shown to effectively inhibit the growth of pathogenic bacteria and fungi, supporting their use in developing new treatments for infections .
Propiedades
Número CAS |
64115-78-2 |
|---|---|
Fórmula molecular |
C60H96O6 |
Peso molecular |
913.4 g/mol |
Nombre IUPAC |
(1S,2R,4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid;(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/2C30H48O3/c1-18-10-15-30(25(32)33)17-16-28(6)20(24(30)19(18)2)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7;1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,18-19,21-24,31H,9-17H2,1-7H3,(H,32,33);8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t18-,19+,21?,22-,23+,24-,27+,28-,29-,30+;20-,21?,22-,23+,27+,28-,29-,30+/m11/s1 |
Clave InChI |
GTSCNSPEVATRDO-QRDUKVGOSA-N |
SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)O.CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C |
SMILES isomérico |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@H]2[C@H]1C)C)C(=O)O.C[C@]12CC[C@@H](C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O |
SMILES canónico |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)O.CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C |
Key on ui other cas no. |
72993-42-1 |
Sinónimos |
urcin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















